Home > Products > Screening Compounds P140404 > 6beta-Prostaglandin I1
6beta-Prostaglandin I1 -

6beta-Prostaglandin I1

Catalog Number: EVT-1568225
CAS Number:
Molecular Formula: C20H34O5
Molecular Weight: 354.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6beta-Prostaglandin I1, also known as 5,6Beta-Dihydro Prostaglandin I2, is a member of the prostaglandin family, which are biologically active lipid compounds derived from arachidonic acid. Prostaglandins play critical roles in various physiological functions such as inflammation, blood flow regulation, and the modulation of platelet aggregation. This compound is characterized by its unique molecular structure that includes a 20-carbon skeleton and a five-membered ring, typical of prostaglandins. It is recognized for its stability compared to other prostaglandins, particularly prostaglandin I2, which makes it a subject of interest in pharmacological research .

Source and Classification

6beta-Prostaglandin I1 is classified under the broader category of prostaglandins and related compounds. These organic compounds are unsaturated carboxylic acids that are synthesized from fatty acids. The primary source of 6beta-Prostaglandin I1 is the enzymatic conversion of arachidonic acid through the action of cyclooxygenase enzymes (COX-1 and COX-2) in various tissues, including vascular endothelial cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6beta-Prostaglandin I1 typically involves the hydrogenation of prostaglandin I2. This process requires specific conditions to ensure the selective reduction of double bonds in the molecule. The standard method employs a hydrogenation catalyst such as palladium on carbon (Pd/C) under a controlled hydrogen atmosphere. The reaction conditions include precise temperature and pressure settings to optimize yield and purity.

Industrial Production

In industrial settings, the synthesis is scaled up using high-pressure hydrogenation reactors and continuous flow systems. This approach enhances efficiency and scalability while maintaining product quality. Purification methods such as chromatography and crystallization are employed to ensure the final product's purity .

Molecular Structure Analysis

Structure and Data

The molecular formula for 6beta-Prostaglandin I1 is C20H34O5, with a molecular weight of approximately 350.48 g/mol. Its structure features a cyclopentane ring with various functional groups that contribute to its biological activity. The compound's stereochemistry is crucial for its interaction with biological receptors, influencing its pharmacological effects .

Structural Characteristics

  • Carbon Skeleton: 20 carbons
  • Functional Groups: Hydroxyl groups, carboxylic acid
  • Stereochemistry: Specific configuration around the cyclopentane ring
Chemical Reactions Analysis

Reactions and Technical Details

6beta-Prostaglandin I1 participates in several biochemical reactions primarily related to its role in signaling pathways. It acts through G protein-coupled receptors on platelets and endothelial cells, leading to various physiological responses such as vasodilation and inhibition of platelet aggregation.

Key Reactions

  • Hydrogenation: Conversion from prostaglandin I2 to 6beta-Prostaglandin I1.
  • Biological Activity: Interaction with receptors leading to downstream signaling cascades affecting vascular tone and platelet function .
Mechanism of Action

Process and Data

The mechanism of action for 6beta-Prostaglandin I1 involves paracrine signaling through G protein-coupled receptors located on vascular endothelial cells and platelets. Upon binding to these receptors, it triggers intracellular signaling pathways that result in:

  • Inhibition of Platelet Aggregation: Reducing clot formation.
  • Vasodilation: Relaxation of blood vessels leading to increased blood flow.

This compound is particularly noted for its stability compared to other prostaglandins, allowing for prolonged action within the bloodstream .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless or pale yellow liquid.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: More stable than prostaglandin I2; resistant to hydrolysis in aqueous solutions.

Chemical Properties

  • pH Stability: Maintains stability across a range of pH levels.
  • Reactivity: Reacts under specific conditions to form various derivatives that may have different biological activities .
Applications

Scientific Uses

6beta-Prostaglandin I1 has significant applications in medical research due to its role in cardiovascular health. Its ability to inhibit platelet aggregation makes it a potential therapeutic agent for preventing thrombotic events. Moreover, its vasodilatory properties suggest applications in treating conditions related to poor blood flow, such as peripheral artery disease.

Research Applications Include:

  • Cardiovascular Research: Studying its effects on blood pressure regulation.
  • Pharmacology: Investigating its potential as a drug candidate for thromboembolic disorders.
  • Biochemical Studies: Understanding its role in cell signaling pathways related to inflammation and vascular biology .
Introduction to 6β-Prostaglandin I1

6β-Prostaglandin I1 (6β-PGI1), a synthetic prostacyclin (PGI2) analog, represents a significant advancement in prostanoid pharmacology due to its enhanced biochemical stability and targeted physiological effects. Prostanoids, a subclass of eicosanoids derived from arachidonic acid, are pivotal lipid mediators regulating diverse processes including vascular tone, platelet aggregation, and inflammation [2] [3]. Unlike endogenous prostaglandins, 6β-PGI1 is engineered for hydrolytic resistance, making it a valuable tool for probing prostacyclin biology and developing therapeutics resistant to metabolic degradation [1].

Chemical Structure and Isomer-Specific Properties

The molecular identity of 6β-PGI1 (CAS No. 62770-50-7) is defined by its C20H34O5 formula (molecular weight: 354.48 g/mol) and a stereochemically distinct β-hydroxyl group at carbon position 6. This configuration contrasts with the native PGI2, which possesses an enol ether linkage highly susceptible to acid-catalyzed hydrolysis. The β-orientation of the C6 hydroxyl group confers exceptional hydrolytic stability in aqueous solutions, a property validated by its unchanged structure after prolonged physiological pH exposure [1] [7].

The cyclopentane ring and carboxyl side chain are conserved features shared with other prostaglandins (e.g., PGE2, PGF), but the β-configuration at C6 alters electronic distribution and three-dimensional topology. This modification sterically hinders nucleophilic attack at the C9-C11 bond, a primary degradation site in PGI2. Consequently, 6β-PGI1 exhibits a half-life exceeding hours, unlike PGI2's 2–3 minutes [1] [3].

Table 1: Structural and Stability Comparison of 6β-PGI1 with Key Prostanoids

CompoundMolecular FormulaKey Functional GroupsHydrolytic Stability (t½)
6β-PGI1C20H34O56β-OH, Cyclopentane ring>24 hours (aqueous buffer)
PGI2C20H32O5Enol ether, Cyclopentane2–3 minutes
PGE2C20H32O59-Keto, 11α-OH~5 minutes
TXA2C20H32O5Oxane-oxetane ring30 seconds

Historical Discovery and Nomenclature Evolution

The discovery of 6β-PGI1 emerged from efforts to stabilize prostacyclin, a potent but labile vasodilator identified in 1976 by Vane and colleagues [2] [4]. Early prostaglandin research originated in 1935 when von Euler isolated lipid-soluble acids from seminal fluid, misattributing their origin to the prostate gland ("prostaglandins") [2] [8]. By the 1970s, structural elucidation of PGI2 revealed its critical role in vascular homeostasis, spurring interest in synthetic analogs.

6β-PGI1 was first synthesized in the late 20th century as part of a stereochemical exploration of prostanoid modifications. Its systematic name, 15-[(1S,2R,3aS,4R,5R,6aS)-4,5-Dihydroxy-2-[(E)-(3S)-3-hydroxyoct-1-enyl]-hexahydrocyclopenta[b]furan-1-yl]pentanoic acid, reflects IUPAC conventions prioritizing carbon chain numbering and stereodescriptors (β = below ring plane) [7]. The "6β" designation explicitly denotes the equatorial orientation of the C6 hydroxyl, distinguishing it from α-configured isomers with inverted stereochemistry. Patent literature highlights its deliberate design to overcome PGI2's instability while retaining agonist activity at the IP receptor [7].

Biosynthetic Pathways: Cyclooxygenase (COX) and Prostacyclin Synthase Roles

Unlike endogenous prostanoids, 6β-PGI1 is not biosynthesized in vivo and relies on de novo chemical synthesis. Nevertheless, its pharmacological activity depends on interactions with pathways evolved for prostacyclin metabolism.

Biosynthesis of Native Precursors

  • Arachidonic Acid Release: Phospholipase A2 liberates arachidonic acid from membrane phospholipids.
  • Cyclooxygenase (COX) Catalysis: COX-1 or COX-2 converts arachidonic acid to prostaglandin H2 (PGH2), utilizing a bis-oxygenase mechanism involving tyrosyl radical-mediated hydrogen abstraction at C13 [5].
  • Prostacyclin Synthase (PGIS) Action: PGIS isomerizes PGH2 to PGI2 via a cytochrome P450-dependent rearrangement. COX-2 preferentially couples with PGIS in vascular endothelium, directing PGH2 flux toward PGI2 rather than thromboxane or PGE2 [3] [5].

Table 2: Tissue-Specific Distribution of Prostacyclin Synthesis Enzymes

EnzymePrimary Renal SitesVascular SitesCatalytic Efficiency with PGH2
COX-1Collecting duct, GlomeruliArterial endotheliumLow (Km ≈ 5 μM)
COX-2Macula densa, Medullary cellsActivated endotheliumHigh (Km ≈ 2 μM)
Prostacyclin SynthaseGlomeruli, Medullary ductsUbiquitous in endotheliumConverts 70–80% of PGH2

6β-PGI1 bypasses this pathway entirely, as its C6β-OH group prevents spontaneous hydrolysis. However, it retains affinity for prostacyclin receptors due to conserved structural motifs in the carboxylate chain and cyclopentane ring [1] [7].

Comparative Analysis with Other Prostanoids

A. Physicochemical Properties

  • Stability: 6β-PGI1 resists non-enzymatic hydrolysis, unlike PGI2 (pH-labile) and TXA2 (spontaneous hydration to TXB2).
  • Solubility: LogP ≈ 3.5 (moderate lipophilicity), enhancing membrane penetration vs. hydrophilic PGE2 (logP ≈ 2.1) [1].

B. Receptor Binding and Signaling

6β-PGI1 activates the IP receptor (prostacyclin receptor) with high affinity, triggering Gs-mediated cAMP elevation. Comparative effects:

  • VS. PGI2: Equivalent potency in platelet aggregation inhibition (IC50 ≈ 1–5 nM) but prolonged duration due to stability [1] [3].
  • VS. TXA2: Antagonizes TXA2's actions by suppressing platelet TP receptors via cAMP. TXA2 (via TP) activates Gq-PLC-Ca2+ signaling, promoting vasoconstriction [6] [9].
  • VS. PGE2: Lacks activity at EP3 receptors linked to gastrointestinal smooth muscle contraction, explaining its gastric acid-suppressing effects (ID50: 3.0 μg/kg/min IV) without inducing ulcerogenesis [1] [8].

C. Functional Outcomes

  • Vasodilation: 6β-PGI1 relaxes vascular smooth muscle via IP/cAMP/PKA, comparable to PGI2 but more sustained [3].
  • Platelet Regulation: Irreversibly inhibits aggregation by suppressing ADP release and GPIIb/IIIa activation, countering TXA2's prothrombotic effects [6].
  • Renal Hemodynamics: Unlike PGF (vasoconstrictive via FP), 6β-PGI1 increases renal blood flow without compromising glomerular filtration [9].

Table 3: Receptor Affinity and Functional Profiles of Key Prostanoids

ProstanoidPrimary Receptor(s)Signaling PathwayNet Vascular EffectPlatelet Function
6β-PGI1IPGs → cAMP ↑VasodilationAnti-aggregatory
PGI2IPGs → cAMP ↑VasodilationAnti-aggregatory
TXA2TPGq → Ca2+VasoconstrictionPro-aggregatory
PGE2EP1-EP4Gs/Gq → cAMP/Ca2+Dose-dependentModulatory

Properties

Product Name

6beta-Prostaglandin I1

IUPAC Name

5-[(2S,3aR,4R,5R,6aR)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15-,16+,17+,18+,19+/m0/s1

InChI Key

RJADQDXZYFCVHV-DHYPZIFBSA-N

Synonyms

5,6 beta-dihydro-PGI2
5,6-dihydro-PGI2
5,6-dihydro-PGX
5,6-dihydroprostacyclin
5,6-dihydroprostacyclin, (6R,9alpha,11alpha,13E,15S)-(+-)-isomer
5,6-dihydroprostacyclin, (6R,9alpha,11alpha,13E,15S)-isomer
5,6-dihydroprostacyclin, (6S,9alpha,11alpha,13E,15S)-(+-)-isomer
5,6-dihydroprostacyclin, (9alpha,11alpha,13E,15S)-isomer
5,6-dihydroprostaglandin I2
6 beta-PGI1
6-beta-PGI(1)
6-beta-prostaglandin I1
6beta-PGI1

Canonical SMILES

CCCCCC(C=CC1C2CC(OC2CC1O)CCCCC(=O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C[C@@H](O[C@@H]2C[C@H]1O)CCCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.